Didysprosium trioxalate
Overview
Description
Didysprosium trioxalate is a chemical compound with the formula C₆Dy₂O₁₂. It is a coordination compound where dysprosium ions are coordinated with oxalate ions. Dysprosium is a rare-earth element known for its magnetic properties, and oxalate is an organic compound that acts as a ligand, forming complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didysprosium trioxalate can be synthesized through a hydrothermal method. This involves reacting dysprosium nitrate with oxalic acid in an aqueous solution under high temperature and pressure. The reaction typically proceeds as follows: [ 2Dy(NO₃)₃ + 3H₂C₂O₄ \rightarrow Dy₂(C₂O₄)₃ + 6HNO₃ ]
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of dysprosium oxide and oxalic acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process involves dissolving dysprosium oxide in nitric acid to form dysprosium nitrate, which is then reacted with oxalic acid to precipitate this compound.
Chemical Reactions Analysis
Types of Reactions
Didysprosium trioxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dysprosium oxide.
Reduction: It can be reduced to form dysprosium metal.
Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Ligands such as water, ammonia, or other organic ligands in aqueous or organic solvents.
Major Products
Oxidation: Dysprosium oxide (Dy₂O₃).
Reduction: Dysprosium metal (Dy).
Substitution: Various dysprosium complexes depending on the substituting ligand.
Scientific Research Applications
Didysprosium trioxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other dysprosium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Studied for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
Mechanism of Action
The mechanism of action of didysprosium trioxalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. The oxalate ligands can chelate metal ions, affecting their availability and activity. In magnetic applications, the dysprosium ions contribute to the magnetic properties of the compound, influencing its behavior in magnetic fields.
Comparison with Similar Compounds
Similar Compounds
Dysprosium oxalate decahydrate (Dy₂(C₂O₄)₃·10H₂O): Similar in structure but contains water molecules.
Dysprosium carbonate (Dy₂(CO₃)₃): Another dysprosium compound with carbonate ligands.
Dysprosium sulfate (Dy₂(SO₄)₃): Contains sulfate ligands instead of oxalate.
Uniqueness
Didysprosium trioxalate is unique due to its specific coordination with oxalate ligands, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its magnetic properties make it valuable in various applications, particularly in materials science and magnetic research.
Properties
IUPAC Name |
dysprosium(3+);oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Dy/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACTUDRDWYCYMT-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Dy2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007033 | |
Record name | Dysprosium ethanedioate (2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-62-9 | |
Record name | Dysprosium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dysprosium, (mu-(ethanedioato(2-)-kappaO1,kappaO2':kappaO1',kappaO2))bis(ethanedioato(2-)-kappaO1,kappaO2)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dysprosium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dysprosium ethanedioate (2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didysprosium trioxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.